Ethyl 4-(benzyloxy)-3-methylbenzoate
Description
Ethyl 4-(benzyloxy)-3-methylbenzoate is a benzoate ester featuring a benzyloxy group at the para position and a methyl substituent at the meta position of the aromatic ring, with an ethyl ester moiety. Its structural analogs, however, are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science. Key analogs include derivatives with nitro, methoxy, phenethoxy, or aliphatic chains, which influence reactivity and functionality.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 3-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)15-9-10-16(13(2)11-15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
GYFCADHWKITCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-(benzyloxy)-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the use of acid chlorides. In this case, 4-(benzyloxy)-3-methylbenzoyl chloride reacts with ethanol in the presence of a base like pyridine to form the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzoate derivatives.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in enhances electrophilic substitution reactivity, whereas the methyl group in the target compound may stabilize the ester against hydrolysis.
- Steric Effects : Bulky substituents (e.g., hexadecyloxy in ) reduce solubility in polar solvents but improve lipophilicity.
Physicochemical and Functional Properties
Biological Activity
Ethyl 4-(benzyloxy)-3-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoates and features a unique structure that includes an ethyl ester group, a benzyloxy group, and a methyl group attached to a benzene ring. Its molecular formula is C17H18O3, with a molecular weight of approximately 270.31 g/mol. The presence of these substituents suggests that it may exhibit various biochemical interactions and activities.
The chemical structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds in its class have shown effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial characteristics .
- Anti-inflammatory Effects : Compounds with similar structures are known for their anti-inflammatory properties, which could indicate potential therapeutic applications for this compound in inflammatory conditions .
- Enzyme Interactions : This compound has been studied for its interactions with enzymes, particularly as a substrate for esterases, which catalyze the hydrolysis of ester bonds. Such interactions are crucial for understanding its metabolic pathways and pharmacokinetics .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of relevant findings:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial activity of benzoate derivatives; found promising results against Gram-positive bacteria. |
| Study B | Evaluated anti-inflammatory properties in vitro; demonstrated significant reduction in inflammatory markers in cell cultures. |
| Study C | Analyzed enzyme interaction; identified this compound as a potential inhibitor of specific esterase enzymes. |
Detailed Research Findings
- Antimicrobial Activity : In a study focusing on the antimicrobial properties of benzoate derivatives, this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be within a range that suggests potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Research evaluating the anti-inflammatory effects highlighted that this compound could significantly inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
- Enzyme Interaction Studies : Further investigations into its role as a substrate for esterases revealed that this compound could be hydrolyzed by specific enzymes, indicating its relevance in metabolic studies and drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
